![molecular formula C21H21NO4 B12091596 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the indole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the butyl group and the formation of the dioxane ring. Key reagents and conditions include:
Indole Synthesis: Fischer indole synthesis using cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol.
Butylation: Introduction of the butyl group through alkylation reactions.
Dioxane Ring Formation: Cyclization reactions to form the dioxane ring, often involving acid or base catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 5-(1-butylbenzo[cd]indol-2(1H)-ylidene) compounds exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that modifications to the indole structure can enhance cytotoxicity against specific cancer types, making these derivatives valuable candidates for further development in cancer therapy .
2. Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored in the context of neurodegenerative diseases like Alzheimer's. Research has focused on its ability to inhibit acetylcholinesterase and β-secretase enzymes, which are critical in the pathogenesis of Alzheimer's disease. The multifunctional nature of these compounds suggests they could serve as effective treatments by targeting multiple pathways involved in neurodegeneration .
3. Antioxidant Properties
The antioxidant capacity of 5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, contributing to its therapeutic potential .
Case Studies
Mechanism of Action
The mechanism of action of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may target lysosomes in cancer cells, inducing autophagy and apoptosis . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one: A closely related compound with similar biological activities.
1-Butylbenzo[cd]indol-2(1H)-one:
Uniqueness
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of an indole moiety and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 1151666-45-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C21H21NO4
- Molar Mass: 351.4 g/mol
- Density: 1.257 g/cm³
- Boiling Point: Approximately 562.2 °C (predicted)
- pKa: -0.43 (predicted)
Recent studies have highlighted the compound's ability to induce apoptosis and autophagy in cancer cells. The mechanism appears to involve targeting lysosomes, which are critical for cellular degradation processes. This dual action not only promotes cell death in cancerous cells but also enhances the imaging capabilities of the compound in biological systems.
Key Findings:
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in hepatocellular carcinoma cells, leading to significant reductions in cell viability both in vitro and in vivo.
- Autophagy Activation: It promotes autophagy through lysosomal pathways, enhancing cellular degradation of damaged components and potentially preventing cancer cell proliferation.
In Vitro Studies
Table 1 summarizes the biological activity observed in various in vitro studies involving this compound.
In Vivo Studies
The efficacy of the compound was also evaluated in animal models, particularly focusing on its anti-tumor effects.
Table 2 presents findings from key animal studies.
Study Reference | Model | Dosage | Effect on Tumor Size |
---|---|---|---|
Xenograft | 50 mg/kg | Significant reduction in tumor size | |
Mouse model | 25 mg/kg | Enhanced survival rates observed | |
Rat model | 100 mg/kg | Decreased metastasis to lungs |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Hepatocellular Carcinoma:
- A study demonstrated that treatment with this compound led to a marked decrease in tumor size and improved overall survival in a xenograft model of liver cancer. The mechanism involved lysosomal targeting that resulted in enhanced apoptosis and autophagy.
-
Case Study on Breast Cancer:
- In MCF-7 breast cancer cells, the compound inhibited migration and invasion capabilities significantly compared to control groups. This suggests its potential as an anti-metastatic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
The compound is typically synthesized via Knoevenagel condensation , a method widely used for analogous dioxane-dione derivatives. This involves reacting 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with a substituted aldehyde (e.g., 1-butylbenzo[cd]indole-2-carbaldehyde) under acidic or basic catalysis. For example:
- Procedure : Meldrum’s acid and the aldehyde are refluxed in ethanol or dichloromethane with a catalyst (e.g., piperidine or acetic acid) for 3–6 hours. The product is isolated via filtration or solvent evaporation .
- Optimization : Green synthesis approaches use microwave irradiation or solvent-free conditions to improve yield and reduce reaction time .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : A high-quality crystal (0.2–0.3 mm) is mounted on a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation (λ = 0.7107 Å). Data are collected at low temperatures (e.g., 150 K) to minimize thermal motion .
- Refinement : SHELX programs (e.g., SHELXL) are used for structure solution and refinement. Key parameters include:
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : 1H and 13C NMR identify substituents and confirm conjugation. For example, the exocyclic double bond (C=CH) appears as a singlet at δ 7.70 ppm in 1H NMR .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) are observed at 1750–1850 cm−1 .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+=356.126Da) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
Common issues include twinning , absorption errors , or disordered atoms . Mitigation strategies:
- Twinning Detection : Use PLATON or ROTAX to analyze intensity statistics. Apply twin-law matrices if needed .
- Absorption Correction : Apply multi-scan corrections (e.g., SADABS) to datasets with Tmin/Tmax>0.95 .
- Restraints : Constrain thermal parameters for disordered groups (e.g., butyl chains) using ISOR or SIMU commands in SHELXL .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Hydrogen Bonding : The indole N–H group forms intermolecular bonds with ketone O atoms (e.g., N–H⋯O, distance = 2.12 Å), creating 1D chains .
- π–π Stacking : Aromatic benzo[cd]indole rings stack with offset distances of 3.5–4.0 Å, contributing to layered supramolecular assemblies .
- C–H···O Interactions : Weak interactions between methyl groups and dioxane-dione O atoms further stabilize the lattice .
Q. How do structural modifications impact the biological activity of this compound?
Structure-Activity Relationship (SAR) Insights :
Substituent | Biological Effect | Example |
---|---|---|
Chloro (Cl) | Enhanced binding to kinase targets (IC50 ↓ 30%) | 5-(3-Chlorobenzothiophen-2-yl) derivative |
Nitro (NO2) | Increased cytotoxicity (up to 2-fold) | 5-(4-Nitrophenyl) analog |
Benzothiazole | Improved solubility but reduced potency | 5-Benzothiazolyl derivative |
Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclin-dependent kinases).
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assays .
Q. How can derivatives of this compound be designed for specific biological targets?
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., ATP-binding pockets) due to the compound’s aromatic core.
- Derivatization Strategies :
- Electron-Withdrawing Groups (EWGs) : Introduce Cl or CF3 to enhance electrophilicity and target binding .
- Polar Groups : Add –OH or –NH2 to improve solubility (e.g., via Mannich reactions) .
- Validation : Use fluorescence polarization assays to measure binding affinity changes .
Q. What computational methods predict the reactivity of this compound in synthesis?
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(1-butylbenzo[cd]indol-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C21H21NO4/c1-4-5-12-22-15-11-7-9-13-8-6-10-14(16(13)15)18(22)17-19(23)25-21(2,3)26-20(17)24/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
LALQDKCZCHTPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C(=O)OC(OC4=O)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.